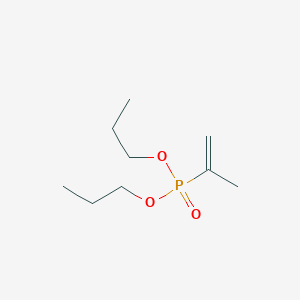
Dipropyl prop-1-en-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl prop-1-en-2-ylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropyl prop-1-en-2-ylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. For example, triethyl phosphite can react with an alkyl halide under mild conditions to produce the desired phosphonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl prop-1-en-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .
Applications De Recherche Scientifique
Dipropyl prop-1-en-2-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipropyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropyl prop-1-en-2-ylphosphonate include other phosphonates, such as:
- Diethyl phosphonate
- Dimethyl phosphonate
- Diphenyl phosphonate
Uniqueness
This compound is unique due to its specific alkyl group configuration, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
59344-72-8 |
|---|---|
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-[prop-1-en-2-yl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-5-7-11-13(10,9(3)4)12-8-6-2/h3,5-8H2,1-2,4H3 |
Clé InChI |
OFYUCOGIONGBJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(=C)C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)
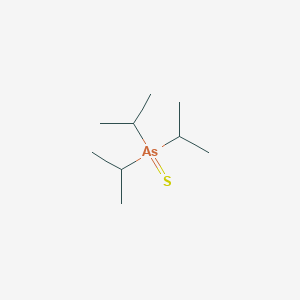
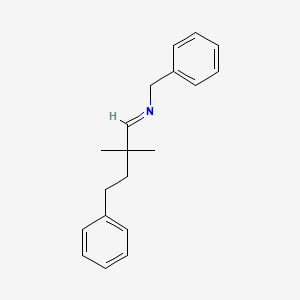
![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
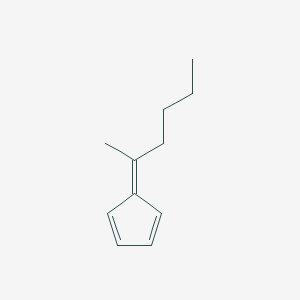
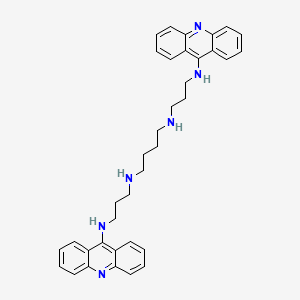
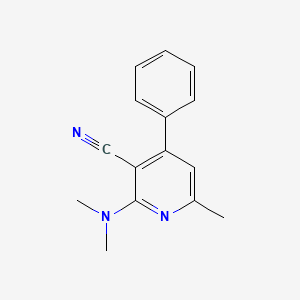
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

